1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a complex structure with a chlorophenyl group, an indolinyl group, and a thiophenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.
Substitution Reactions: Introducing the chlorophenyl, indolinyl, and thiophenyl groups through nucleophilic substitution or coupling reactions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or Continuous Flow Processes: Depending on the desired scale of production.
Catalysts and Reagents: Use of specific catalysts to improve yield and selectivity.
Safety and Environmental Considerations: Ensuring that the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated or deoxygenated products.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)ethyl)urea: Lacks the thiophenyl group.
1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)ethyl)urea: Lacks the indolinyl group.
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(phenyl)ethyl)urea: Replaces the thiophenyl group with a phenyl group.
Uniqueness
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C21H20ClN3OS
- Molecular Weight : 397.9 g/mol
- CAS Number : 898417-11-3
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Tumor Growth : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .
- Targeting Enzymatic Pathways : Research indicates that this compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, similar to other indole derivatives which have shown promising results in oncology .
Antiproliferative Effects
Several studies have documented the antiproliferative effects of this compound:
These values indicate that the compound has a potent inhibitory effect on cell growth, comparable to established chemotherapeutic agents.
Case Studies
A notable study conducted on the compound's efficacy involved its administration in vitro and in vivo models:
- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell viability.
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.
Toxicity Profile
While the compound exhibits promising biological activity, it is crucial to evaluate its toxicity:
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGNRGJDNPALDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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